molecular formula C13H11ClN4O B2464541 2-(3-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol CAS No. 791786-74-8

2-(3-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol

Cat. No.: B2464541
CAS No.: 791786-74-8
M. Wt: 274.71
InChI Key: HINCJNKPNUMTAF-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-d]pyrimidines are a class of compounds that have shown significant biological importance . They have been synthesized and evaluated for their in vitro cytotoxic activity against various cancer cell lines, including MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines .


Synthesis Analysis

A new series of pyrazolo[3,4-d]pyrimidines were synthesized via the formation of pyrazol-3-one substrates . The compounds were then evaluated for their in vitro cytotoxic activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidines involve the formation of pyrazol-3-one substrates . The synthesized compounds were then evaluated for their in vitro cytotoxic activity .

Scientific Research Applications

Synthesis and Chemical Reactions

This compound is part of the pyrazolo[3,4-d]pyridazine class, which is involved in various synthesis processes. Notably, it is synthesized through the reactions of specific furandiones and phenylhydrazine, leading to the formation of pyrazolo[3,4-d]pyridazine derivatives (Akbas & Aslanoğlu, 2006). These derivatives are then further modified through chemical reactions with various other compounds to form new molecular structures (Şener, 2004; Moustapha et al., 2005).

Biological and Pharmacological Properties

Pyrazolo[3,4-d]pyridazine derivatives, including 2-(3-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol, have been investigated for their biological activities. Studies have reported antimicrobial properties, indicating their potential as agents against various bacterial and fungal strains (Akbas & Berber, 2005; Eljazi I. Al-Afaleq & S. Abubshait, 2001; A. A. El-Tombary, 2013). Additionally, derivatives of this class have been explored for their potential in treating cancer (Z. Xin, 2012).

Application in Material Science

The derivatives of pyrazolo[3,4-d]pyridazine have also been utilized in material science, particularly in the development of disperse dyes for polyester fabrics. These dyes exhibit various hues and have been assessed for their absorption spectral characteristics and fastness properties (Deeb et al., 2014).

Future Directions

The synthesized pyrazolo[3,4-d]pyrimidines can be considered as new candidates for further optimization as anticancer agents . This suggests that there is potential for future research and development in this area.

Properties

IUPAC Name

2-(3-chlorophenyl)-3,4-dimethyl-6H-pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O/c1-7-11-8(2)18(10-5-3-4-9(14)6-10)17-12(11)13(19)16-15-7/h3-6H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINCJNKPNUMTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NNC(=O)C2=NN1C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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